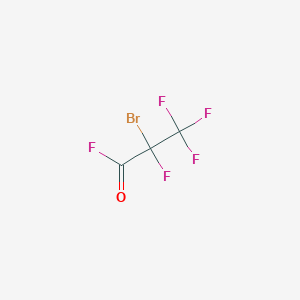

Fluoruro de 2-bromo-2,3,3,3-tetrafluoropropanoílo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is a fluorinated organic molecule that is of interest due to its potential applications in various chemical syntheses. The presence of both bromine and fluorine atoms within the same molecule makes it a versatile reagent for introducing fluorine-containing groups into organic compounds, which can significantly alter their physical and chemical properties.

Synthesis Analysis

The synthesis of fluorinated compounds like 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride can involve the use of elemental fluorine or its derivatives. For instance, bromine trifluoride (BrF3) is a reagent that can be used to introduce nucleophilic fluoride ions into organic molecules, which is a key step in the synthesis of compounds with various fluorinated groups . Additionally, the use of zinc-mediated coupling reactions has been demonstrated to be effective in the synthesis of related fluorinated compounds, such as the reaction of benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate with chiral imines to produce α-fluoro-α-(trifluoromethyl)-β-amino esters .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is characterized by the presence of a bromine atom and multiple fluorine atoms attached to a three-carbon chain. The specific arrangement of these halogens can influence the reactivity and stability of the molecule. For example, the BrO(3)F(2)(-) anion, a related bromine(VII) species, exhibits D(3)(h) symmetry and has been studied for its unique structural properties, which include specific Br-O and Br-F bond lengths .

Chemical Reactions Analysis

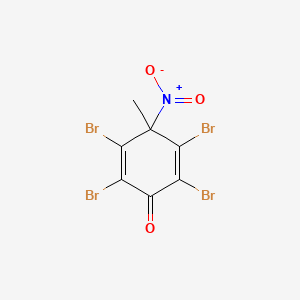

The chemical reactivity of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is influenced by the presence of the bromine and fluorine atoms. For example, the photocatalytic reaction of 2-bromo-3,3,3-trifluoropropene with N-aryl amino acids involves the activation of the C(sp2)-Br bond, leading to the formation of gem-difluoro vinyl radicals and subsequent radical cyclization to produce tetrahydroquinolines . Additionally, the regioselective fluorination of brominated benzene derivatives with wet tetra-n-butylammonium fluoride (TBAF) demonstrates the potential for selective introduction of fluorine atoms into organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride are influenced by its halogen content. The presence of fluorine atoms can increase the molecule's thermal stability and chemical resistance, making it suitable for various applications. The use of a semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride has been found to be an efficient system for the synthesis of organofluorine compounds, indicating the potential for facile fluoride-ion exchange reactions . Copolymerization studies involving fluorinated monomers also provide insights into the reactivity and compatibility of such compounds with other monomers, which can affect their polymerization behavior and the properties of the resulting polymers .

Aplicaciones Científicas De Investigación

Reacción aldólica estereoselectiva

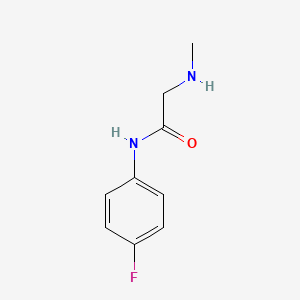

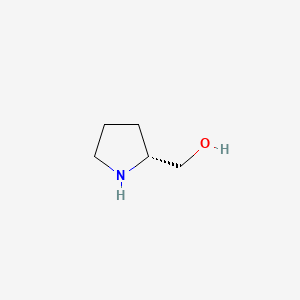

La 2-bromo-2,3,3,3-tetrafluoropropanamida, un compuesto similar al fluoruro de 2-bromo-2,3,3,3-tetrafluoropropanoílo, se ha utilizado en reacciones aldólicas de tipo altamente estereoselectivo con varios aldehídos . Esta reacción, que está influenciada por la trifenilfosfina y una cantidad catalítica de isopropóxido de titanio(IV) a temperatura ambiente, produce preferentemente isómeros eritro de amidas α-fluoro-α-(trifluorometil)-β-hidroxi .

Agente extintor de incendios

El 2-bromo-3,3,3-trifluoropropeno, otro compuesto relacionado con el this compound, está encontrando aplicación como agente extintor de incendios en espacios confinados . Esta aplicación es particularmente importante para evaluar el impacto ambiental de su degradación en el medio ambiente atmosférico .

Síntesis de bromuros de alquilo

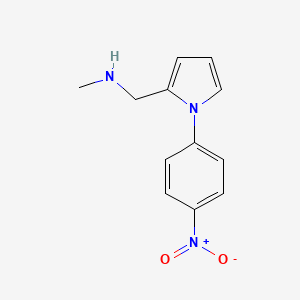

En un ejemplo informado, el 2-bromo-3,3,3-trifluoropropeno (BTP) se ha utilizado como aceptor de radicales . Utilizando esta estrategia, se sintetizaron una variedad de bromuros de alquilo trifluorometilados secundarios con rendimientos buenos a excelentes y una amplia tolerancia a los grupos funcionales . La practicidad de este protocolo se demostró además mediante la diversificación de moléculas bioactivas y la modificación directa .

Mecanismo De Acción

Target of Action

It’s known that this compound is valuable in synthetic chemistry , suggesting it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known to be used in various organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions suggest that the compound can act as a versatile reagent in the formation of various fluorinated organic compounds.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22693 , a density of 1.8000 (rough estimate) , and a boiling point of 31 °C . These properties may influence its pharmacokinetic behavior.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of various fluorinated organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride. For instance, its boiling point of 31 °C suggests that it can easily vaporize at room temperature, which could affect its stability and reactivity. Additionally, safety information indicates that it’s corrosive , suggesting that it should be handled with care to prevent harm to the user or the environment.

Propiedades

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5O/c4-2(6,1(5)10)3(7,8)9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRAJKIIZHDCNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371325 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6129-62-0 |

Source

|

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.